

# The Impact of BI-135585 on Cellular Signaling: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues, **BI-135585** modulates glucocorticoid receptor (GR) signaling and consequently affects a range of downstream pathways implicated in metabolism, inflammation, and the neuroendocrine system. This technical guide provides an in-depth analysis of the signaling pathways affected by **BI-135585**, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the molecular interactions.

# Core Mechanism of Action: Inhibition of 11β-HSD1 and Modulation of Glucocorticoid Signaling

The primary mechanism of action of **BI-135585** is the competitive inhibition of  $11\beta$ -HSD1. This enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the brain. By blocking the conversion of cortisone to cortisol, **BI-135585** effectively reduces the intracellular concentration of active glucocorticoids, thereby dampening the activation of the glucocorticoid receptor (GR).[1]

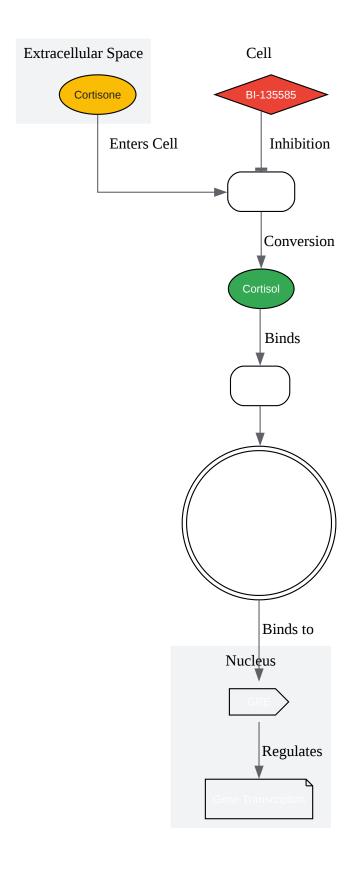


### Foundational & Exploratory

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Activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, regulating their transcription. The downstream effects of **BI-135585** are therefore a direct consequence of altered gene expression profiles that would otherwise be driven by cortisol.





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Diagram 1: Mechanism of BI-135585 Action.



## **Quantitative Analysis of BI-135585 Activity**

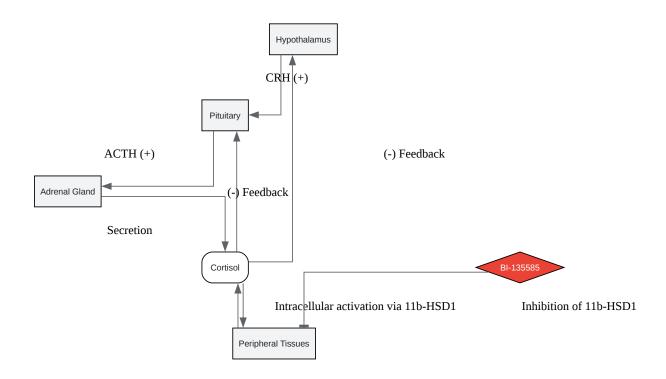
The potency and efficacy of **BI-135585** have been quantified in various in vitro and in vivo studies.

Parameter	Value	Species/System	Reference
IC50 (11β-HSD1)	13 nM	Recombinant Human	[2]
4.3 nM	Human Adipocytes	[3][4]	
11 nM	Human Adipose Tissue (ex vivo)	[2]	
Selectivity	>1000-fold	Over other hydroxysteroid dehydrogenases	[2][4]
Inhibition in Adipose Tissue (ex vivo)	IC50 ~100 nM (abdominal subcutaneous), ~10 nM (perirenal)	Cynomolgus Monkey	[2]
Inhibition in Adipose Tissue (in vivo)	67% (1 mg/kg), 90% (3 mg/kg)	Cynomolgus Monkey	[2]
Liver 11β-HSD1 Inhibition (Human)	Decrease in urinary (aTHF+THF)/THE ratio	Patients with Type 2 Diabetes	[5]
Adipose Tissue 11β- HSD1 Inhibition (Human)	Median 90% after single dose	Healthy Volunteers	[5]
≤31% after 14 days	Patients with Type 2 Diabetes	[5]	

# Affected Signaling Pathways Hypothalamus-Pituitary-Adrenal (HPA) Axis



The inhibition of peripheral cortisol production by **BI-135585** can lead to a compensatory response in the HPA axis. Reduced negative feedback from cortisol can result in a mild increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal steroidogenesis.



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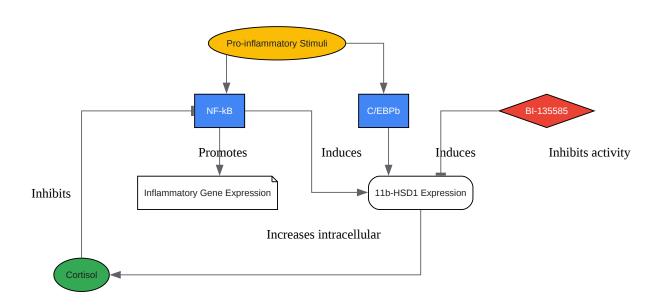
Diagram 2: BI-135585 and the HPA Axis.

## Inflammatory Signaling (NF-кВ Pathway)

Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF- $\kappa$ B signaling pathway. The expression of 11 $\beta$ -HSD1 itself can be induced by pro-inflammatory cytokines via NF- $\kappa$ B and C/EBP $\beta$ .[6] By reducing intracellular cortisol, **BI-135585** may modulate the inflammatory response in tissues where 11 $\beta$ -HSD1 is active. Studies with other



11 $\beta$ -HSD1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines like IL-1 $\beta$ , CXCL2, and TNF $\alpha$ .[7]



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**Diagram 3:** Crosstalk with NF-κB Signaling.

### **Metabolic Pathways**

Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of  $11\beta$ -HSD1 is expected to have significant metabolic consequences. In adipose tissue, cortisol promotes lipolysis.[8] By reducing intracellular cortisol, **BI-135585** may decrease lipolysis.[8] In the liver, cortisol stimulates gluconeogenesis. Inhibition of  $11\beta$ -HSD1 has been investigated as a therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and reduce hepatic glucose production.[6]

# Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.



#### Materials:

- Recombinant human 11β-HSD1 enzyme
- Cortisone (substrate)
- NADPH (cofactor)
- Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- BI-135585 or other test compounds
- HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of BI-135585 in the assay buffer.
- In a 384-well plate, add the recombinant 11β-HSD1 enzyme, cortisone, NADPH, and the NADPH regenerating system.
- Add the different concentrations of BI-135585 to the wells. Include control wells with no inhibitor.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Stop the reaction by adding a stop solution containing EDTA or a known 11β-HSD1 inhibitor.
- Add the HTRF detection reagents and incubate at room temperature to allow for antibody binding.
- Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.



Calculate the percent inhibition for each concentration of BI-135585 and determine the IC50 value by fitting the data to a dose-response curve.

## Ex Vivo Measurement of $11\beta$ -HSD1 Activity in Adipose Tissue

This protocol describes the measurement of  $11\beta$ -HSD1 activity in fresh adipose tissue biopsies.[9]

#### Materials:

- Subcutaneous adipose tissue biopsies
- Deuterated cortisone (d4-cortisone) as a tracer
- Incubation medium (e.g., DMEM)
- BI-135585 or other test compounds
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Immediately after collection, place the adipose tissue biopsy in ice-cold saline.
- Dissect the tissue into small fragments of a defined weight.
- Place the tissue fragments in a multi-well plate containing incubation medium with d4cortisone.
- For inhibition studies, add different concentrations of **BI-135585** to the wells.
- Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).
- After incubation, collect the supernatant.
- Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).



- Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.
- Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 11β-HSD1 activity.
- Determine the inhibitory effect of **BI-135585** by comparing the conversion in the treated samples to the control samples.

### Conclusion

**BI-135585** is a selective inhibitor of 11β-HSD1 that primarily impacts the glucocorticoid signaling pathway by reducing intracellular cortisol levels. This mechanism of action has pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic processes. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working on 11β-HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk between glucocorticoid signaling and other cellular pathways will continue to elucidate the full therapeutic potential of compounds like **BI-135585**.

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